N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide is a compound that features an imidazole ring, a phenyl group, and a butanamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The phenyl group adds aromaticity, while the butanamide moiety provides additional functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles.
Attachment of the Propyl Chain: The propyl chain is introduced via a substitution reaction, where the imidazole ring is reacted with a propyl halide in the presence of a base.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amidation reaction, where the propyl-imidazole intermediate is reacted with a phenylbutanoic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced imidazole derivatives
Substitution: Nitrated or halogenated phenyl derivatives
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various cellular pathways, including those involved in inflammation, oxidative stress, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent containing an imidazole ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide is unique due to its combination of an imidazole ring, a propyl chain, and a phenylbutanamide moiety. This unique structure allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of biological activities.
Properties
Molecular Formula |
C16H21N3O |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-phenylbutanamide |
InChI |
InChI=1S/C16H21N3O/c1-2-15(14-7-4-3-5-8-14)16(20)18-9-6-11-19-12-10-17-13-19/h3-5,7-8,10,12-13,15H,2,6,9,11H2,1H3,(H,18,20) |
InChI Key |
XUVJGJMMYNLONV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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